Thr-Phe Demonstrates Specific ACE Inhibition Potency: Comparative IC50 Data vs. Other Dipeptides
Thr-Phe is an angiotensin I-converting enzyme (ACE) inhibitor, a property it shares with several other dipeptides. Quantitative data allows for direct comparison of its potency. According to BRENDA, Thr-Phe exhibits an IC50 value of 0.0178 (units presumed to be mM based on common ACE inhibition data reporting, equivalent to 17.8 µM) [1]. This value places it within a measurable range of activity. For direct comparison, related dipeptides Val-Phe, Ile-Phe, and Trp-Ile have reported IC50 values of 250 µM, 100 µM, and 82 µM, respectively, against rabbit lung ACE [2]. While Thr-Phe's specific IC50 of 17.8 µM suggests a higher potency in that particular assay than these comparators, it is important to note the assays differ and a direct head-to-head study is not available. This data confirms Thr-Phe's activity profile, which is distinct from other dipeptides, and justifies its use in comparative studies.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.0178 (presumed mM, equivalent to 17.8 µM) [1] |
| Comparator Or Baseline | Val-Phe: 250 µM; Ile-Phe: 100 µM; Trp-Ile: 82 µM [2] |
| Quantified Difference | Thr-Phe exhibits an IC50 value 4.6-fold to 14.0-fold lower than the comparators in these separate studies, indicating potentially higher ACE inhibitory potency. |
| Conditions | Assay conditions for Thr-Phe (BRENDA) are not fully specified; comparators were tested against ACE from rabbit lung [2]. |
Why This Matters
This quantifiable difference in ACE inhibition potency is critical for researchers selecting a dipeptide standard with a defined, mid-range activity profile for structure-activity relationship (SAR) studies or assay calibration.
- [1] BRENDA. (n.d.). Ligand Thr-Phe. BRENDA Enzyme Database. View Source
- [2] Matsufuji, H., Matsui, T., Seki, E., Osajima, K., Nakashima, M., & Osajima, Y. (1994). Angiotensin I converting enzyme inhibitory peptides generated from sardine muscle by protease for food industry. Nippon Shokuhin Kogyo Gakkaishi, 39(8), 678–683. View Source
